4-Chloro-2-(2-methoxyethoxy)phenol
Description
4-Chloro-2-(2-methoxyethoxy)phenol is a substituted phenolic compound characterized by a chlorine atom at the 4-position and a 2-methoxyethoxy group at the 2-position of the phenol ring. This structure combines lipophilic (chlorine) and hydrophilic (methoxyethoxy) moieties, influencing its solubility, reactivity, and biological interactions.
The methoxyethoxy chain enhances solubility in polar solvents compared to simpler chlorophenols, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
4-chloro-2-(2-methoxyethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIWUETZURFQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methoxyethoxy)phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenol with 2-(2-methoxyethoxy)ethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, with the use of a strong acid or base to facilitate the formation of the ether linkage .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-(2-methoxyethoxy)phenol may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-methoxyethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can produce a variety of substituted phenols .
Scientific Research Applications
4-Chloro-2-(2-methoxyethoxy)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying enzyme-catalyzed reactions involving phenolic compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methoxyethoxy)phenol involves its interaction with biological targets, such as enzymes and cell membranes. The phenolic group can disrupt cell membranes by interacting with lipid bilayers, leading to cell lysis. Additionally, the compound can inhibit enzyme activity by binding to active sites and interfering with substrate binding .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Environmental Behavior
Chlorophene (4-Chloro-2-(phenylmethyl)phenol)
- Structure : Benzyl group at the 2-position.
- Reactivity: Undergoes rapid oxidation by manganese oxides (e.g., δ-MnO₂), forming coupling products and quinones. The benzyl group’s electron-withdrawing nature increases reactivity compared to methoxyethoxy-substituted analogs .
- Environmental Impact: Higher hydrophobicity (log P ~3.5) promotes soil adsorption, whereas the methoxyethoxy group in 4-Chloro-2-(2-methoxyethoxy)phenol may reduce persistence due to enhanced solubility .
4-Chloro-2-(4-chlorophenoxy)phenol
- Structure: Chlorophenoxy group at the 2-position.
- Reactivity: Forms via oxidative coupling of 4-chlorophenol. The C-O dimerization contrasts with methoxyethoxy’s ether linkage, which may resist enzymatic or chemical cleavage .
- Applications: Serves as a model for studying pollutant transformation, whereas 4-Chloro-2-(2-methoxyethoxy)phenol’s applications are more aligned with synthetic intermediates .
4-Chloro-2-(1-methylethyl)phenol
Zinc Complexes of Schiff Bases
- Structure: Piperazine-ethylimino groups.
- Toxicity: Low acute toxicity in hematological and biochemical assays. Methoxyethoxy-substituted phenols may similarly form metal complexes but with altered stability due to steric effects .
Physical and Chemical Properties
| Compound | Substituent (2-position) | log P* | Solubility | Key Reactivity/Applications |
|---|---|---|---|---|
| 4-Chloro-2-(2-methoxyethoxy)phenol | Methoxyethoxy | ~2.1 | High in polar solvents | Pharmaceutical intermediate, oxidation studies |
| Chlorophene | Benzyl | ~3.5 | Low | Antibacterial agent, environmental pollutant |
| 4-Chloro-2-(4-chlorophenoxy)phenol | Chlorophenoxy | ~3.8 | Moderate | Oxidative coupling product, pollutant model |
| 4-Chloro-2-(1-methylethyl)phenol | Isopropyl | ~2.9 | Moderate | Pyrolysis byproduct, volatile organic |
| Oxadiazole derivatives | Oxadiazole-aryl | ~2.5–3.2 | Variable | Anticancer, antimicrobial agents |
*Estimated log P values based on substituent contributions.
Key Research Findings
- Environmental Reactivity: Methoxyethoxy-substituted phenols are less reactive toward manganese oxide-mediated oxidation than chlorophene, likely due to electron-donating effects of the ether group .
- Biological Efficacy : Structural analogs with bulky substituents (e.g., oxadiazole, Schiff bases) show enhanced bioactivity, suggesting that the methoxyethoxy group may need further derivatization for therapeutic optimization .
- Synthetic Utility : The methoxyethoxy group’s polarity facilitates its use in cross-coupling reactions, as seen in its boronic acid derivative’s role in Suzuki-Miyaura reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
